5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile
Overview
Description
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C10H19NO2Si. It is a derivative of tetrahydrofuran, a heterocyclic compound, and features a trimethylsilyl group attached to an oxygen atom. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile typically involves the reaction of 5,5-dimethyl-3-hydroxy-tetrahydrofuran-3-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrofuran derivatives depending on the reagent used.
Scientific Research Applications
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-hydroxy-tetrahydrofuran-3-carbonitrile: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-2-carbonitrile: Similar structure but with the nitrile group at a different position, leading to different reactivity patterns.
Uniqueness
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
5,5-dimethyl-3-trimethylsilyloxyoxolane-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2Si/c1-9(2)6-10(7-11,8-12-9)13-14(3,4)5/h6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOICSDMPKHMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)(C#N)O[Si](C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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